![molecular formula C14H17NO4 B4838800 ethyl N-[3-(4-methoxyphenyl)acryloyl]glycinate](/img/structure/B4838800.png)
ethyl N-[3-(4-methoxyphenyl)acryloyl]glycinate
Overview
Description
Ethyl N-[3-(4-methoxyphenyl)acryloyl]glycinate, commonly known as ethyl ferulate, is a natural phenolic compound found in many plants. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of ethyl ferulate is complex and involves multiple pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which is a major contributor to various diseases. Ethyl ferulate also inhibits the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It also activates various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response.
Biochemical and Physiological Effects:
Ethyl ferulate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of various inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and C-reactive protein (CRP). It also reduces the levels of ROS and protects against oxidative stress. Ethyl ferulate has been shown to have a positive effect on cardiovascular health by reducing blood pressure, improving lipid profile, and reducing the risk of atherosclerosis. It also has a positive effect on diabetes by reducing blood glucose levels and improving insulin sensitivity. Ethyl ferulate has also been found to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
Ethyl ferulate has several advantages for lab experiments. It is readily available, cost-effective, and has a low toxicity profile. It is also stable under various experimental conditions and can be easily incorporated into various experimental models. However, one of the limitations of using ethyl ferulate in lab experiments is its solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on ethyl ferulate. One of the areas of research is the development of novel delivery systems to enhance its bioavailability and efficacy. Another area of research is the exploration of its potential use in combination therapy with other drugs for the treatment of various diseases. Further research is also needed to explore its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, ethyl ferulate is a natural phenolic compound with promising therapeutic properties. It has been extensively studied for its potential use in the treatment of various diseases such as cardiovascular disease, diabetes, and cancer. It has also been found to have a neuroprotective effect and to improve cognitive function. Further research is needed to explore its full potential and to develop novel delivery systems to enhance its bioavailability and efficacy.
Scientific Research Applications
Ethyl ferulate has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have a positive effect on cardiovascular health and diabetes.
properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(17)10-15-13(16)9-6-11-4-7-12(18-2)8-5-11/h4-9H,3,10H2,1-2H3,(H,15,16)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLCWEHNVMOBQB-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C=CC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C=C/C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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